1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
1-(4-pyridin-4-yl-1,3-thiazol-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S.2ClH/c1-7(11)10-13-9(6-14-10)8-2-4-12-5-3-8;;/h2-7H,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEBBVWYUQGJIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=NC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Thiazole Ring
The core thiazole ring in 1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine is typically constructed via the Hantzsch thiazole synthesis, a well-established method in heterocyclic chemistry. This synthesis involves the condensation of a β-keto ester or β-diketone with a thiourea or thioamide derivative under acidic or neutral conditions.
- Typical Reaction: A β-keto ester reacts with thiourea, often in refluxing ethanol or another suitable solvent, to form the 1,3-thiazole ring system.
- Key Points: The reaction proceeds through nucleophilic attack of the thiourea sulfur on the β-keto carbonyl, followed by cyclization and dehydration steps.
- Optimization: Reaction temperature, solvent polarity, and reagent stoichiometry are critical parameters to maximize yield and purity.
Synthesis of the Ethan-1-amine Side Chain
The ethan-1-amine substituent attached at the 2-position of the thiazole ring is introduced either by direct substitution or by reductive amination methods.
- Direct Substitution: Starting with a 2-halogenated thiazole, nucleophilic substitution with ethanamine or its derivatives can be performed.
- Reductive Amination: A keto-thiazole intermediate can be reacted with ammonia or primary amines under reductive conditions (e.g., sodium borohydride or catalytic hydrogenation) to yield the ethan-1-amine functionality.
- Salt Formation: The free amine is converted into the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether), improving compound stability and crystallinity.
Purification and Characterization
- Purification: Column chromatography using silica gel with solvent systems such as hexane-ethyl acetate or dichloromethane-methanol gradients is standard to isolate pure intermediates and final products.
- Characterization: NMR (1H, 13C), mass spectrometry (ESI-MS), and elemental analysis confirm structure and purity. For example, proton NMR spectra typically show characteristic signals for the thiazole and pyridine protons as well as the ethanamine methylene and methyl groups.
Summary of Key Reaction Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome/Product |
|---|---|---|---|
| Thiazole ring formation | Hantzsch synthesis | β-keto ester + thiourea, reflux in ethanol | 1,3-thiazole intermediate |
| Pyridin-4-yl substitution | Pd-catalyzed cross-coupling | Halogenated thiazole + pyridin-4-yl boronic acid, Pd catalyst, base, DMF | 4-(Pyridin-4-yl)-1,3-thiazole derivative |
| Ethan-1-amine introduction | Nucleophilic substitution or reductive amination | 2-halogenated thiazole + ethanamine or reductive amination reagents | 2-ethan-1-amine substituted thiazole |
| Salt formation | Acid-base reaction | Treatment with HCl in ethanol or ether | Dihydrochloride salt of the target compound |
| Purification | Chromatography | Silica gel, solvent gradients | Pure compound |
Research Findings and Optimization Notes
- The Hantzsch method remains the most reliable for constructing the thiazole core, with yields typically ranging from 50-85% depending on substrate purity and reaction time.
- Cross-coupling reactions for pyridinyl substitution require careful control of catalyst loading and temperature to avoid side reactions and degradation of sensitive thiazole rings.
- Reductive amination to introduce the ethanamine side chain is favored for its mild conditions and high selectivity, minimizing over-reduction or ring opening.
- The dihydrochloride salt form enhances compound stability for storage and biological testing, with crystallization conditions optimized by varying solvent polarity and acid concentration.
- Analytical data confirm the structural integrity of the final compound, with NMR chemical shifts consistent with literature values for similar thiazole-pyridine derivatives.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or sulfoxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the pyridine or thiazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the pyridine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products:
Oxidation Products: N-oxides, sulfoxides.
Reduction Products: Reduced pyridine or thiazole derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the potential of thiazole and pyridine derivatives in cancer therapy. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 5.71 | |
| HepG2 (liver cancer) | 6.14 | |
| PC3 (prostate cancer) | 18.4 |
In a study evaluating thiazole-pyridine hybrids, the compound exhibited significant growth inhibition against several cancer cell lines, particularly HT29, with an IC₅₀ value of 2.01 µM, indicating its potential as an anticancer agent .
Anticonvulsant Properties
The anticonvulsant activity of thiazole derivatives has been explored extensively. In a picrotoxin-induced convulsion model, certain thiazole-integrated compounds demonstrated high efficacy, suggesting that 1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride may share similar properties . The structure–activity relationship (SAR) analysis indicated that modifications to the thiazole ring could enhance anticonvulsant effects.
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized various thiazole-pyridine hybrids and tested their anticancer efficacy against multiple cell lines including MCF-7 and HepG2. The results indicated that certain derivatives exhibited superior anticancer activity compared to standard treatments such as 5-fluorouracil .
Case Study 2: Anticonvulsant Activity
Another study focused on the anticonvulsant properties of thiazole derivatives found that specific modifications led to enhanced protection against seizures in animal models. This research highlighted the potential for developing new anticonvulsant medications based on the thiazole scaffold .
Mechanism of Action
The mechanism of action of 1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or nucleic acids, depending on its structural modifications.
Pathways Involved: The compound can modulate various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituent positions, heterocyclic cores, and functional groups. Key differences are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Findings :
Pyridine Positional Isomerism :
- Pyridin-4-yl (target compound): The nitrogen at the para position enhances hydrogen bonding with biological targets, increasing potency in kinase inhibition .
- Pyridin-2-yl/3-yl : Meta or ortho substitutions reduce dipole moments, lowering solubility and receptor affinity .
Thiazole Substitution Patterns :
- Ethanamine at C2 vs. C4 : The target compound’s C2 substitution optimizes steric alignment with ATP-binding pockets in kinases, unlike C4-substituted isomers .
- Phenyl vs. Pyridine : Phenyl analogs (e.g., 2-(4-phenyl-thiazol-2-yl)ethanamine) exhibit higher logP values, favoring blood-brain barrier penetration but reducing aqueous solubility .
Salt Form Impact :
- Dihydrochloride salts universally improve solubility compared to free bases. However, excessive chloride content can interfere with biological assays, necessitating careful formulation .
Research Utility :
- The target compound is preferred in high-throughput screening due to its balanced solubility and reactivity. Pyridin-2-yl and phenyl analogs are niche, used in specific chelation or lipophilic drug design .
Biological Activity
1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride (CAS No. 1269151-33-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant research findings.
Antimicrobial Activity
Research indicates that compounds with thiazole and pyridine moieties exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL, indicating potent activity against these pathogens .
Antitumor Activity
Thiazole derivatives have been extensively studied for their anticancer properties. Compounds similar to this compound have shown efficacy in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in metabolic disorders. Specifically, it has been evaluated for its inhibitory effects on α-glucosidase and urease enzymes, which are significant in diabetes management and urea cycle disorders, respectively. Structure-activity relationship studies indicate that specific substitutions on the thiazole ring enhance inhibitory potency .
Case Studies
- In Vitro Studies : A study conducted on a series of thiazole derivatives demonstrated that modifications at the N-1 and C-5 positions significantly influenced their biological activity. The presence of electron-withdrawing groups such as nitro or halogens enhanced the inhibitory potential against α-glucosidase .
- Structure–Activity Relationship (SAR) : The SAR analysis revealed that the spatial arrangement of substituents on the thiazole scaffold plays a crucial role in determining biological activity. For example, compounds with para-substituted groups exhibited superior enzyme inhibition compared to their ortho or meta counterparts .
Data Summary
| Property | Value |
|---|---|
| CAS Number | 1269151-33-8 |
| Molecular Formula | C10H13Cl2N3S |
| Molecular Weight | 278.20 g/mol |
| Antimicrobial Activity | MIC: 0.0039 - 0.025 mg/mL |
| Antitumor Activity | Effective against various cancer cell lines |
| Enzyme Inhibition | Inhibits α-glucosidase and urease |
Q & A
Basic: What are the recommended synthetic routes for 1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride?
Methodological Answer:
The synthesis typically involves coupling pyridine-thiazole intermediates with ethylamine derivatives under controlled conditions. For example, similar dihydrochloride compounds are synthesized via:
- Step 1: Reacting 4-(pyridin-4-yl)-1,3-thiazole-2-carbaldehyde with ethylamine in the presence of a reducing agent (e.g., NaBH₄) to form the primary amine.
- Step 2: Hydrochloride salt formation using HCl in anhydrous ethanol or methanol .
Key Considerations: - Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization.
- Reaction yields (~85%) can be optimized by adjusting stoichiometry and solvent polarity .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis: Use reversed-phase HPLC with a C18 column (mobile phase: 0.1% TFA in H₂O/acetonitrile gradient). Target ≥98% purity .
- Structural Confirmation:
- Mass Spectrometry (HRMS): Confirm molecular ion peaks matching the theoretical mass (e.g., C₁₀H₁₂N₄S·2HCl: MW 292.2) .
- NMR Spectroscopy: Assign peaks for pyridine (δ 8.5–8.7 ppm), thiazole (δ 7.2–7.5 ppm), and ethylamine (δ 2.8–3.1 ppm) .
Advanced: How should experimental designs assess the compound’s stability under varying pH and temperature?
Methodological Answer:
- Design: Use a factorial design to test stability across pH (2–10) and temperature (4°C, 25°C, 40°C) over 14 days.
- Analysis:
- Monitor degradation via HPLC at intervals (0, 7, 14 days).
- Quantify degradation products (e.g., free pyridine or thiazole derivatives) using LC-MS .
- Key Finding: Dihydrochloride salts generally show higher stability in acidic conditions (pH 4–6) but hydrolyze in alkaline media .
Advanced: How can contradictions in reported biological activity data be resolved?
Methodological Answer:
- Data Triangulation:
- Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Validate target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays) .
- Statistical Analysis: Apply multivariate regression to identify confounding variables (e.g., solvent DMSO% or serum content) .
Advanced: What in vitro models are suitable for mechanistic studies of this compound?
Methodological Answer:
- Cell-Based Assays:
- Control Strategies: Include positive controls (e.g., staurosporine for apoptosis) and vehicle controls to isolate compound-specific effects .
Methodological: How to optimize synthesis yield while minimizing byproducts?
Methodological Answer:
- Reaction Optimization:
- Byproduct Mitigation:
Analytical: What techniques detect degradation products during long-term storage?
Methodological Answer:
- Stability-Indicating Methods:
- HPLC-DAD: Use a gradient elution (5% → 95% acetonitrile) to resolve degradation peaks.
- LC-QTOF-MS: Identify hydrolyzed products (e.g., pyridin-4-yl-thiazole) via exact mass matching .
- Storage Recommendations: Store at -20°C in amber vials under nitrogen to prevent oxidation .
Computational: Which methods support structure-activity relationship (SAR) studies?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 4HXJ). Focus on hydrogen bonding with pyridine and hydrophobic contacts with thiazole .
- QSAR Modeling: Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
